3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium
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Overview
Description
3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridinium core substituted with a 3,4-dichlorophenyl group and a carboxamide moiety, making it a versatile candidate for research and industrial applications.
Preparation Methods
The synthesis of 3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting with the appropriate pyridine derivative. The key steps include
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity. For example, the nucleophilic substitution may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can also enhance reproducibility and scalability.
Chemical Reactions Analysis
3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The pyridinium ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium can be compared with similar compounds such as:
Similar Compounds: Other pyridinium derivatives, 3,4-dichlorophenyl-containing compounds, and carboxamide-containing molecules.
Uniqueness: Its unique combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H11Cl2N2O2+ |
---|---|
Molecular Weight |
310.2g/mol |
IUPAC Name |
1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-11-4-3-9(6-12(11)16)13(19)8-18-5-1-2-10(7-18)14(17)20/h1-7H,8H2,(H-,17,20)/p+1 |
InChI Key |
YFBHQOAFWDHHHT-UHFFFAOYSA-O |
SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)N |
Origin of Product |
United States |
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